molecular formula C15H17N3O2 B8637212 Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8637212
M. Wt: 271.31 g/mol
InChI Key: CVYSHYLNDIHEIM-UHFFFAOYSA-N
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Patent
US07622480B2

Procedure details

3.3 g (12 mmol) of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester were dissolved in 15 ml of ethanol and 5 ml of THF. Over this solution, 3.3 g of Pd over carbon at 10% were added. The crude mixture was hydrogenated at 30 psi for 48 hours. The catalyst was filtered off and the solvent removed under reduced pressure affording 1.55 g (54%) of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester.
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH:10]=[C:9]([C:12]2[C:20]3[C:15](=[N:16][CH:17]=[CH:18][CH:19]=3)[NH:14][CH:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2]>C(O)C.C1COCC1.[Pd]>[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([C:12]2[C:20]3[C:15](=[N:16][CH:17]=[CH:18][CH:19]=3)[NH:14][CH:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(=CC1)C1=CNC2=NC=CC=C21
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(CC1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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